3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid
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Overview
Description
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is known for its unique structure, which includes a fused triazole and pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and eco-friendly solvents is emphasized to align with sustainable chemistry practices .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, including metal-organic frameworks and catalysts
Mechanism of Action
The mechanism by which 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by the triazole ring, which can form hydrogen bonds and other non-covalent interactions with the target molecules. The specific pathways involved depend on the biological context and the target enzyme or receptor .
Comparison with Similar Compounds
1,2,4-Triazole: A simpler triazole compound with broad applications in medicinal chemistry.
3-Amino-1,2,4-triazole-5-carboxylic acid: A closely related compound with similar structural features and applications
Uniqueness: 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with a wide range of biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H6N4O2 |
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Molecular Weight |
178.15 g/mol |
IUPAC Name |
3-amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c8-7-10-9-5-3-1-2-4(6(12)13)11(5)7/h1-3H,(H2,8,10)(H,12,13) |
InChI Key |
VSQHDFBACSONEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)C(=O)O)N |
Origin of Product |
United States |
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